Thioquinox

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in water

PRACTICALLY INSOL IN MOST ORG SOLVENTS

Canonical SMILES

Acaricide and Insecticide:

Thioquinox is a broad-spectrum acaricide and insecticide primarily used in agricultural settings to control mites and insects that damage crops. Research has explored its effectiveness against various pests, including:

- Mites: Spider mites, including the two-spotted spider mite (Tetranychus urticae) and the broad mite (Polyphagotarsonemus latus) [].

- Insects: Thrips, whiteflies, beetles, and lepidopteran larvae (caterpillars) [].

Studies have investigated its application methods, such as foliar sprays and soil drenching, and its impact on target and non-target organisms [, ].

Mode of Action:

The exact mode of action of thioquinox is not fully understood, but research suggests it disrupts the electron transport chain in the mitochondria of target pests, leading to energy depletion and ultimately death [].

Environmental Impact:

Research has also focused on the environmental impact of thioquinox, including its persistence in soil and water, potential for bioaccumulation in the food chain, and effects on non-target organisms like beneficial insects and pollinators [, ].

Resistance Development:

The development of resistance in pest populations to thioquinox is a concern, and researchers are investigating mechanisms of resistance and strategies for resistance management [].

Alternative Uses:

Beyond its primary use as an agricultural pesticide, research has explored potential applications of thioquinox in other areas, such as:

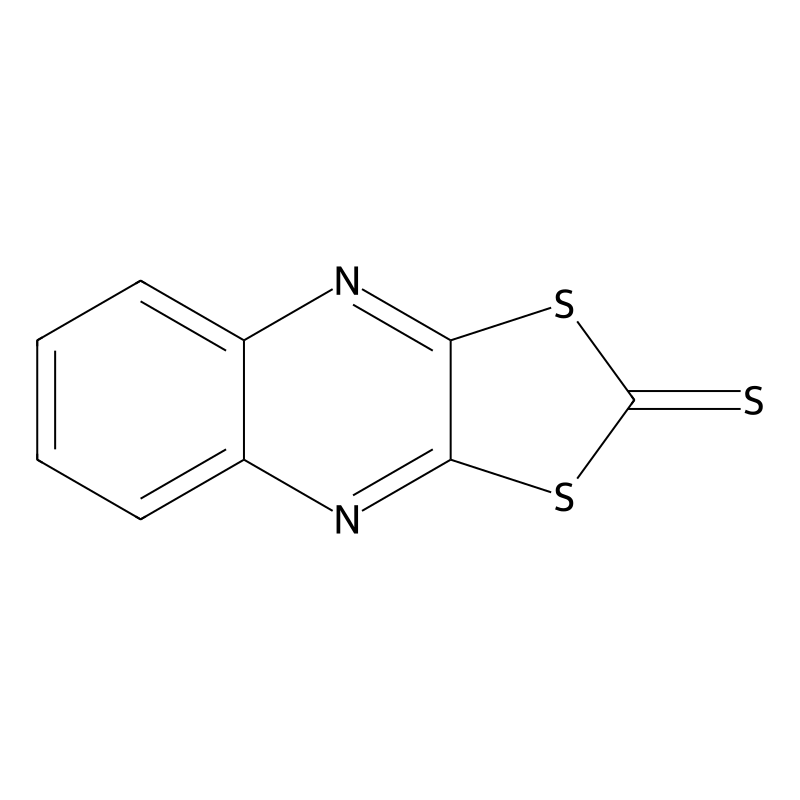

Thioquinox is an organosulfur compound with the chemical formula . It is characterized by its unique structure, which includes a quinoxaline core substituted with sulfur atoms. This compound is notable for its redox-active properties, making it useful in various chemical applications. Thioquinox is typically encountered as a yellow crystalline solid and is soluble in water, which enhances its utility in biological and agricultural contexts .

- Thioquinox acts as a non-systemic acaricide and fungicide. This means it remains on the plant surface and contacts the target pest directly, disrupting their cellular respiration and leading to death [].

- The exact mechanism for both acaricidal and fungicidal activity is not fully elucidated, but it's believed to involve interference with mitochondrial electron transport in the target organism [, ].

- Toxicity: Thioquinox is considered moderately toxic, with an oral LD50 (lethal dose for 50% of test population) in rats of 225 mg/kg [].

- Flammability: Not readily flammable [].

- Reactivity: Can react with strong acids and bases [].

- Environmental Impact: Thioquinox can be persistent in the environment and may pose a risk to non-target organisms like beneficial insects [].

Thioquinox exhibits notable biological activity, particularly in agricultural applications as a fungicide. It has been shown to affect the metabolic rate of plants and can inhibit the growth of various fungal pathogens. Additionally, studies have indicated potential effects on human mammary epithelial cells, highlighting its relevance in biomedical research . The compound's ability to modulate biological systems makes it a subject of interest for further investigation into its mechanisms of action.

Thioquinox can be synthesized through multiple methods. One common approach involves the condensation of 1,2-diaminobenzene with carbon disulfide and subsequent cyclization. Other methods may include variations involving different sulfur sources or catalytic conditions to enhance yield and purity. The synthesis often requires careful control of reaction conditions to ensure optimal formation of the desired product .

Thioquinox is primarily used in agriculture as a fungicide due to its effectiveness against a range of fungal pathogens. Its water solubility allows for easy application in various formulations. Additionally, thioquinox has been explored for use in materials science and as a redox mediator in electrochemical applications, demonstrating versatility beyond agricultural uses .

Research on thioquinox has included studies on its interactions with other chemical agents and biological systems. For instance, it has been investigated for synergistic effects when combined with other fungicides, enhancing its efficacy against specific fungal strains. Such studies are crucial for developing integrated pest management strategies that maximize effectiveness while minimizing environmental impact .

Several compounds share structural or functional similarities with thioquinox. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Oxythioquinox | C9H5N2S3 | A derivative with enhanced biological activity |

| Benzothiazole | C7H5NS | Used as a fungicide; lacks the quinoxaline structure |

| Thiazole | C3H3NS | Exhibits antimicrobial properties; simpler structure |

| Dithiocarbamate | C5H10N2S4 | Known for broad-spectrum fungicidal activity |

Thioquinox stands out due to its specific quinoxaline structure combined with multiple sulfur atoms, which contributes to its unique reactivity and biological activity compared to these similar compounds .

Color/Form

XLogP3

LogP

Odor

Melting Point

180 °C

UNII

GHS Hazard Statements

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

/It is manufactured/ by reaction of phosgene and 2,3-dimercapto-quinoxaline.

Preparation: Sasse et al, US 3141886 (1964 to Bayer); DE 1088965 (1960); BE 580478 (1958).

General Manufacturing Information

Product discontinued by Bayer AG, Federal Republic of Germany.

Withdrawn for registration in North America because of skin sensitizing effect.

Not recommended /to mix with/ Morestan

Analytic Laboratory Methods

RESIDUES MAY BE DETERMINED BY COLORIMETRIC MEASUREMENT OF NICKEL-QUINOXALINE-2,3-DITHIOL-AMMONIA COMPLEX /AT 530 NM/: TIETZ, H ET AL, PFLSCHUTZ-NACHR 'BAYER', 1962, 15, 166.

95 PESTICIDAL AND RELATED COMPOUNDS WERE CLASSIFIED BY THIN-LAYER CHROMATOGRAPHY.

THIOQUINOX WAS ONE SUBSTANCE TESTED WHOSE SPECTRA WERE ALTERED BY SPRAYING WITH A STRONG ELECTROLYTE (ACID OR BASE).

Stability Shelf Life

At room temperature, extremely stable against hydrolytic effects ...